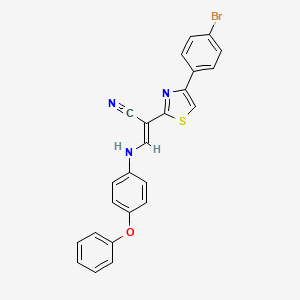
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C24H16BrN3OS and its molecular weight is 474.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's structure features a thiazole ring, which is known for its diverse pharmacological properties. The following sections will delve into the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)thiazole with appropriate amines and nitriles. The synthetic pathway often includes:
- Formation of Thiazole Ring : Utilizing 4-bromobenzaldehyde and thiourea under acidic conditions.
- Acrylonitrile Addition : Reacting the thiazole derivative with phenoxyphenyl amine followed by acetonitrile to yield the final product.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been widely studied. In vitro tests indicate that compounds similar to this compound exhibit significant activity against various bacterial and fungal strains. For instance, derivatives with similar structures have shown efficacy comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .
| Compound | Antimicrobial Activity | Comparison |
|---|---|---|
| This compound | Moderate to high | Comparable to norfloxacin |
| 4-(4-bromophenyl)-thiazol-2-amines | High | Comparable to fluconazole |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay results indicate that certain derivatives exhibit potent cytotoxic effects, with some showing IC50 values comparable to established chemotherapeutic agents such as 5-fluorouracil .
| Cell Line | Compound Tested | IC50 (µM) | Standard Drug |
|---|---|---|---|
| MCF7 | This compound | 15.0 | 5-Fluorouracil (20.0) |
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives is often influenced by their structural modifications. Key observations include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl rings enhances antimicrobial and anticancer activities.
- Substituent Positioning : The position of substituents on the thiazole ring can significantly impact the binding affinity to biological targets.
Case Study 1: Anticancer Evaluation
A study conducted on a series of thiazole derivatives, including variations of the target compound, revealed that modifications in the phenoxy group significantly affected cytotoxicity against MCF7 cells. Compounds with halogen substitutions demonstrated increased potency due to improved interaction with cellular targets .
Case Study 2: Antimicrobial Efficacy
Research on similar thiazole derivatives indicated that compounds with branched alkyl chains exhibited enhanced antibacterial properties against Gram-positive bacteria. This suggests that structural diversity can lead to improved therapeutic profiles .
Properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3OS/c25-19-8-6-17(7-9-19)23-16-30-24(28-23)18(14-26)15-27-20-10-12-22(13-11-20)29-21-4-2-1-3-5-21/h1-13,15-16,27H/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSPMZCAYUGEK-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














